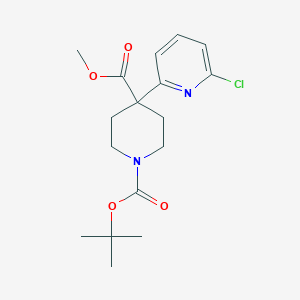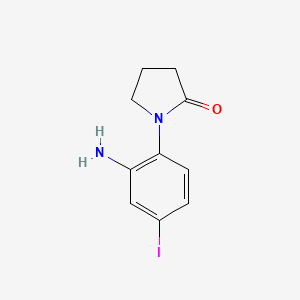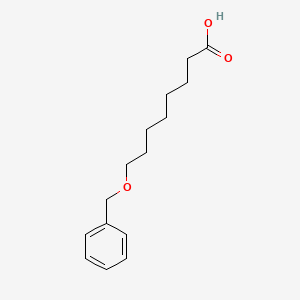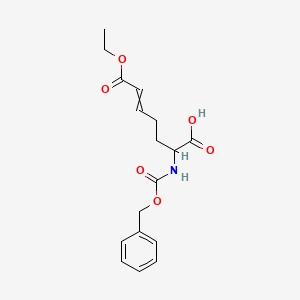
1-(2,3-Dimethylbenzyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylbenzyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications. This compound features a benzyl group substituted with two methyl groups at the 2 and 3 positions, attached to a guanidine moiety.
Métodos De Preparación
The synthesis of 1-(2,3-Dimethylbenzyl)guanidine typically involves the reaction of 2,3-dimethylbenzylamine with a guanidylating agent. Common guanidylating agents include S-methylisothiourea and di(imidazole-1-yl)methanimine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial production methods may involve a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel, reducing the need for intermediate purification steps. This method can yield high purity products with good efficiency .
Análisis De Reacciones Químicas
1-(2,3-Dimethylbenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2,3-Dimethylbenzyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: This compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethylbenzyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. In biological systems, it can bind to specific proteins or nucleic acids, altering their function. For example, as an antimicrobial agent, it disrupts bacterial cell membranes by binding to phosphatidylglycerol and cardiolipin, leading to membrane damage and cell death .
Comparación Con Compuestos Similares
1-(2,3-Dimethylbenzyl)guanidine can be compared with other guanidine derivatives such as:
1-(2,4-Dimethylbenzyl)guanidine: Similar structure but with methyl groups at different positions, leading to different steric and electronic properties.
1-(2,3-Dimethylphenyl)guanidine: Lacks the benzyl group, affecting its reactivity and binding properties.
1-(2,3-Dimethylbenzyl)thiourea: Contains a thiourea group instead of a guanidine, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
2-[(2,3-dimethylphenyl)methyl]guanidine |
InChI |
InChI=1S/C10H15N3/c1-7-4-3-5-9(8(7)2)6-13-10(11)12/h3-5H,6H2,1-2H3,(H4,11,12,13) |
Clave InChI |
ZHSXRAOPGFQYDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CN=C(N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


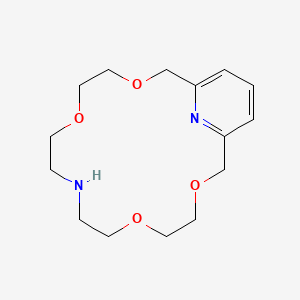
![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)
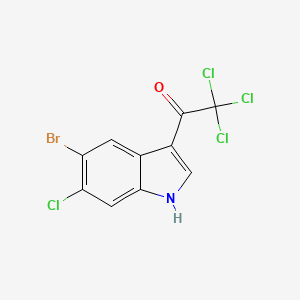

![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)


